3-Bromo-5-chlorobenzaldehyde

Description

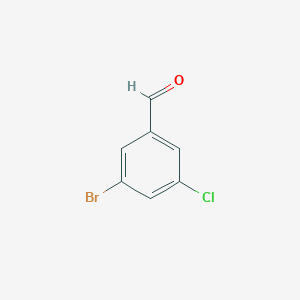

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMGDYUVFBBCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590798 | |

| Record name | 3-Bromo-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188813-05-0 | |

| Record name | 3-Bromo-5-chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188813-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3-Bromo-5-chlorobenzaldehyde. The information is intended to support research and development activities, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

3-Bromo-5-chlorobenzaldehyde is a disubstituted aromatic aldehyde.[1] The presence of both bromine and chlorine atoms on the benzene (B151609) ring, in conjunction with the aldehyde functional group, imparts specific reactivity and physical characteristics to the molecule.[1] It typically appears as a white to light yellow crystalline powder.[2][3]

The following table summarizes the key quantitative properties of 3-Bromo-5-chlorobenzaldehyde.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrClO | [2][4][5] |

| Molecular Weight | 219.46 g/mol | [2][4][5] |

| CAS Number | 188813-05-0 | [2][4][5] |

| Melting Point | 68-73 °C | [3][5] |

| Boiling Point | 264.0 ± 20.0 °C (Predicted) | [5] |

| Density | 1.698 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 113.5 ± 21.8 °C | [5] |

| Refractive Index | 1.623 | [3][5] |

| Purity | >98.0% (GC) | [2] |

| XLogP3 | 2.7 | [4][5] |

| PSA (Polar Surface Area) | 17.1 Ų | [4][5] |

Spectroscopic Data

While specific spectra for 3-Bromo-5-chlorobenzaldehyde were not found in the initial search, data for structurally similar compounds are available. For instance, the NIST WebBook has mass spectrometry data for 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) and infrared spectra for 3-bromobenzaldehyde, which can provide insights into the expected spectral characteristics.[6][7] Spectroscopic analysis would typically confirm the presence of the aldehyde C-H stretch, the carbonyl (C=O) stretch, and aromatic C-H and C-C vibrations in the IR spectrum. The NMR spectrum would show characteristic shifts for the aromatic protons and the aldehydic proton.

Reactivity and Stability

The reactivity of 3-Bromo-5-chlorobenzaldehyde is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic addition and condensation reactions.[1] The electron-withdrawing nature of the bromine and chlorine substituents can influence the reactivity of both the aldehyde group and the aromatic ring.

-

Stability : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] It is noted to be air-sensitive, and storage under an inert gas is recommended.

-

Conditions to Avoid : Heat, flames, and sparks should be avoided.[9]

-

Incompatible Materials : Strong oxidizing agents are materials to avoid.[9]

-

Hazardous Decomposition Products : Combustion may produce carbon monoxide, hydrogen chloride, and hydrogen bromide.[9]

Experimental Protocols

A common method for the synthesis of 3-Bromo-5-chlorobenzaldehyde involves the lithiation of a dihalogenated benzene precursor followed by formylation.[10]

Materials:

-

3,5-dibromochlorobenzene (27 g, 100 mmol)

-

Anhydrous isopropyl ether (300.0 mL)

-

n-butyllithium (2.6 M in hexane, 40 mL, 100 mmol)

-

N,N-dimethylformamide (DMF, 7.5 g, 100 mmol)

-

Ammonium (B1175870) chloride solution (80 mL)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve 3,5-dibromochlorobenzene in anhydrous isopropyl ether in a dry flask.[10]

-

Cool the reaction mixture to -78 °C with continuous stirring.[10]

-

Slowly add the n-butyllithium solution dropwise, maintaining the temperature at -78 °C.[10]

-

After the addition is complete, continue stirring the mixture at -78 °C for 30 minutes.[10]

-

Add N,N-dimethylformamide (DMF) dropwise, ensuring the temperature remains below -78 °C.[10]

-

Upon completion of the reaction, quench it by adding ammonium chloride solution and stir for an additional 15 minutes.[10]

-

Separate the ether layer and wash it sequentially with water (2 x 250 mL).[10]

-

Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by silica gel column chromatography to yield 3-bromo-5-chlorobenzaldehyde. The reported yield is 16 g (67%).[10]

Applications in Research and Development

3-Bromo-5-chlorobenzaldehyde serves as a valuable intermediate in organic synthesis.[1] Its utility is particularly noted in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of three distinct functional handles—the aldehyde, the bromo group, and the chloro group—allows for selective and sequential chemical transformations, making it a versatile building block for constructing diverse molecular architectures.

Safety and Handling

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[4][5]

-

Skin Irritation (Category 2) : H315 - Causes skin irritation.

-

Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.

Precautionary Statements:

-

Prevention : Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, eye protection, and face protection.[8]

-

Response : If swallowed, get medical help. Rinse mouth. If on skin, wash with plenty of water. If eye irritation persists, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]

Handling and Storage:

-

Handle in a well-ventilated place.[8]

-

Avoid contact with skin and eyes.[8]

-

Avoid the formation of dust and aerosols.[8]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8]

Visualizations

Caption: Synthesis workflow for 3-Bromo-5-chlorobenzaldehyde.

References

- 1. CAS 188813-05-0: 3-BROMO-5-CHLORO-BENZALDEHYDE [cymitquimica.com]

- 2. 3-Bromo-5-chlorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 3-bromo-5-chloro Benzaldehyde at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]

- 4. 3-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 17750952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]

- 7. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. 3-Bromo-4-chlorobenzaldehyde | CAS#:86265-88-5 | Chemsrc [chemsrc.com]

- 10. 3-BROMO-5-CHLORO-BENZALDEHYDE | 188813-05-0 [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-5-chlorobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chlorobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in synthetic organic chemistry. Its unique substitution pattern and the reactivity of the aldehyde functional group make it a valuable intermediate in the preparation of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and explores its application in the synthesis of targeted therapeutics, such as kinase inhibitors.

Core Properties of 3-Bromo-5-chlorobenzaldehyde

3-Bromo-5-chlorobenzaldehyde is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] The presence of both bromine and chlorine atoms on the benzene (B151609) ring, meta and para to the aldehyde group respectively, significantly influences its reactivity and physical properties. The molecular weight of this compound is 219.46 g/mol .[1][2][3]

Physicochemical Data

The key quantitative data for 3-Bromo-5-chlorobenzaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 219.46 g/mol | [1][2][3] |

| Molecular Formula | C₇H₄BrClO | [1][2][3] |

| CAS Number | 188813-05-0 | [2][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 68-73 °C | |

| Boiling Point | 264.0 ± 20.0 °C (Predicted) | |

| Density | 1.698 ± 0.06 g/cm³ (Predicted) | |

| Purity | >98.0% (GC) | [1] |

Synthesis and Purification

The synthesis of 3-Bromo-5-chlorobenzaldehyde is typically achieved through a lithium-halogen exchange reaction followed by formylation. The purification of the final product is crucial to remove unreacted starting materials and byproducts.

Experimental Protocol: Synthesis

This protocol describes the synthesis of 3-Bromo-5-chlorobenzaldehyde from 3,5-dibromochlorobenzene.

Materials:

-

3,5-dibromochlorobenzene

-

Anhydrous isopropyl ether

-

n-butyllithium (2.6 M in hexane)

-

N,N-dimethylformamide (DMF)

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve 3,5-dibromochlorobenzene (27 g, 100 mmol) in anhydrous isopropyl ether (300 mL) in a dry flask.

-

Cool the reaction mixture to -78 °C with continuous stirring.

-

Slowly add a 2.6 M hexane (B92381) solution of n-butyllithium (40 mL, 100 mmol) dropwise to the cooled solution.

-

After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Add N,N-dimethylformamide (7.5 g, 100 mmol) dropwise, ensuring the temperature remains below -78 °C.

-

Upon completion of the reaction, add 80 mL of saturated ammonium chloride solution to the mixture and stir for 15 minutes.

-

Separate the ether layer and wash it sequentially with water (2 x 250 mL).

-

Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to yield 3-bromo-5-chlorobenzaldehyde.

Experimental Protocol: Purification

Purification of the crude 3-Bromo-5-chlorobenzaldehyde can be effectively achieved by flash column chromatography.

Materials:

-

Crude 3-Bromo-5-chlorobenzaldehyde

-

Silica gel (230-400 mesh)

-

n-Hexane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

TLC plates (silica gel coated)

-

UV lamp

Procedure:

-

TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the product. Start with a non-polar mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity.

-

Column Preparation: Prepare a slurry of silica gel in n-hexane and pour it into a chromatography column. Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

-

Loading the Sample: Dissolve the crude product in a minimal amount of the initial eluting solvent (e.g., n-hexane with a small amount of ethyl acetate) and carefully load it onto the top of the column.

-

Elution: Begin elution with the solvent system determined by TLC. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the product.

-

Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC.

-

Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain purified 3-Bromo-5-chlorobenzaldehyde.

Applications in Drug Development

Halogenated benzaldehydes are pivotal intermediates in the synthesis of various pharmaceuticals. Their utility lies in the ability to undergo a wide range of chemical transformations, allowing for the construction of complex molecular scaffolds.

Intermediate for Kinase Inhibitors

Substituted benzaldehydes are key starting materials in the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy. These inhibitors target signaling pathways that are often dysregulated in tumor cells.

A significant application of a structurally similar compound is in the synthesis of Dabrafenib (GSK2118436) , a potent inhibitor of the BRAF kinase. While the exact synthetic route from 3-Bromo-5-chlorobenzaldehyde to Dabrafenib is proprietary, a logical synthetic workflow can be conceptualized based on established organic reactions. The aldehyde functionality can be used to construct the thiazole (B1198619) ring, a core component of Dabrafenib.

Target Pathway: BRAF/MEK/ERK Signaling

Dabrafenib and similar kinase inhibitors target the BRAF protein, a key component of the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[2][4] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[4] In many cancers, particularly melanoma, mutations in the BRAF gene (such as BRAF V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2][3] By inhibiting the mutated BRAF kinase, drugs like Dabrafenib can block downstream signaling and halt tumor progression.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic pathways for the preparation of 3-bromo-5-chlorobenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details two primary synthetic routes, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate laboratory application.

Introduction

3-Bromo-5-chlorobenzaldehyde is a substituted aromatic aldehyde whose structural features make it a key building block in medicinal chemistry and materials science. The presence of two different halogen atoms at the meta positions relative to the aldehyde group allows for selective functionalization through various cross-coupling reactions, while the aldehyde moiety serves as a versatile handle for further chemical transformations. This guide explores two distinct and reliable methods for its synthesis, starting from commercially available precursors.

Synthesis Pathway 1: From 3,5-Dibromochlorobenzene

This pathway involves a lithium-halogen exchange reaction on 3,5-dibromochlorobenzene, followed by formylation using N,N-dimethylformamide (DMF). This method is highly regioselective due to the greater reactivity of the bromine atom at the 5-position towards lithiation compared to the bromine at the 3-position, which is sterically hindered by the adjacent chlorine atom.

Experimental Protocol

Materials:

-

3,5-Dibromochlorobenzene

-

Anhydrous isopropyl ether

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve 3,5-dibromochlorobenzene in anhydrous isopropyl ether in a dry flask.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexane dropwise to the stirred solution, maintaining the temperature below -75 °C.

-

After the addition is complete, continue stirring the mixture at -78 °C for 30 minutes.

-

Slowly add N,N-dimethylformamide (DMF) dropwise, ensuring the temperature remains below -78 °C.

-

After the addition of DMF, allow the reaction to proceed for a specified time at -78 °C.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-bromo-5-chlorobenzaldehyde.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3,5-Dibromochlorobenzene | Not specified in retrieved documents |

| Reagents | n-Butyllithium, DMF | Not specified in retrieved documents |

| Solvent | Anhydrous isopropyl ether | Not specified in retrieved documents |

| Reaction Temperature | -78 °C | Not specified in retrieved documents |

| Reaction Time | > 30 minutes | Not specified in retrieved documents |

| Yield | Up to 67% | Not specified in retrieved documents |

| Purity | >98% (typical) | [1] |

Synthesis Workflow

Caption: Synthesis of 3-Bromo-5-chlorobenzaldehyde from 3,5-Dibromochlorobenzene.

Synthesis Pathway 2: From 1-Bromo-3-chlorobenzene (B44181)

This pathway utilizes a Rieche formylation, which involves the electrophilic substitution of an aromatic ring with dichloromethyl methyl ether in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄). This method is particularly useful for the formylation of less activated or deactivated aromatic rings.

Experimental Protocol

Materials:

-

1-Bromo-3-chlorobenzene

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous ammonium chloride solution

-

0.1 N Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-bromo-3-chlorobenzene in anhydrous dichloromethane in a dry flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add titanium tetrachloride dropwise to the stirred solution.

-

After stirring for a short period, add dichloromethyl methyl ether dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to proceed at 0 °C for a specified time.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it sequentially with 0.1 N hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-bromo-5-chlorobenzaldehyde.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-3-chlorobenzene | [2][3] |

| Reagents | Dichloromethyl methyl ether, TiCl₄ | [2][3] |

| Solvent | Anhydrous Dichloromethane | [2] |

| Reaction Temperature | 0 °C | [2] |

| Reaction Time | Not specified in retrieved documents | |

| Yield | Variable | [2][3] |

| Purity | >97% (typical) | [1] |

Synthesis Workflow

Caption: Synthesis of 3-Bromo-5-chlorobenzaldehyde from 1-Bromo-3-chlorobenzene.

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of 3-bromo-5-chlorobenzaldehyde. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations. The lithium-halogen exchange route offers a high-yielding and well-documented procedure. The Rieche formylation provides a valuable alternative, particularly when 1-bromo-3-chlorobenzene is a more accessible starting material. Both methods yield a versatile intermediate crucial for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

Spectroscopic and Physicochemical Profile of 3-Bromo-5-chlorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 3-Bromo-5-chlorobenzaldehyde, a halogenated aromatic aldehyde with applications in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of available data for closely related structures and general experimental protocols. This information serves as a valuable resource for the characterization and utilization of 3-Bromo-5-chlorobenzaldehyde in research and development.

Physicochemical Properties

3-Bromo-5-chlorobenzaldehyde is a solid at room temperature with the chemical formula C₇H₄BrClO.[1][2] It is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 5-position of the benzaldehyde (B42025) ring.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrClO | [1][2][3] |

| Molecular Weight | 219.46 g/mol | [1][2][3] |

| Melting Point | 68-73 °C | [4] |

| Appearance | White to light yellow crystalline powder | [2][5] |

| CAS Number | 188813-05-0 | [1][2][3] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Bromo-5-chlorobenzaldehyde is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) and a characteristic signal for the aldehydic proton (δ 9.5-10.5 ppm). The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons. For comparison, the ¹H NMR spectrum of the related compound 3-Bromo-5-chlorosalicylaldehyde (which contains an additional hydroxyl group) shows distinct aromatic and aldehydic protons.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 3-Bromo-5-chlorobenzaldehyde will exhibit a signal for the carbonyl carbon of the aldehyde group in the downfield region (typically δ 190-200 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm, with the carbons directly attached to the halogens showing characteristic shifts. The ¹³C NMR spectrum of the related 3-Bromo-5-chloro-2-hydroxybenzaldehyde is available and can serve as a reference.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-5-chlorobenzaldehyde is expected to display a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group at approximately 1700 cm⁻¹. Characteristic bands for C-H stretching of the aromatic ring and the aldehyde, as well as C-C stretching within the aromatic ring, are also anticipated. The IR spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde provides a reference for some of these vibrational modes.[8]

Mass Spectrometry (MS)

The mass spectrum of 3-Bromo-5-chlorobenzaldehyde is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and the halogen atoms. The mass spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde can be used as a guide to predict potential fragmentation pathways.[9]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for 3-Bromo-5-chlorobenzaldehyde.

Synthesis of 3-Bromo-5-chlorobenzaldehyde

A common synthetic route to 3-Bromo-5-chlorobenzaldehyde involves the reaction of a suitable precursor under specific conditions. While a detailed experimental protocol was not found, the synthesis is a key step for obtaining the compound for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-chlorobenzaldehyde in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of 3-Bromo-5-chlorobenzaldehyde with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 3-Bromo-5-chlorobenzaldehyde.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of 3-Bromo-5-chlorobenzaldehyde.

References

- 1. CAS 188813-05-0: 3-BROMO-5-CHLORO-BENZALDEHYDE [cymitquimica.com]

- 2. 3-Bromo-5-chlorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 3-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 17750952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3-bromo-5-chloro Benzaldehyde at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]

- 6. 3-Bromo-5-chlorosalicylaldehyde(19652-32-5) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]

- 9. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]

An In-Depth Technical Guide to 3-Bromo-5-chlorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chlorobenzaldehyde is a halogenated aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry. Its unique substitution pattern offers a versatile scaffold for the construction of complex molecules with significant biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its primary application as a precursor to biologically active isoxazole (B147169) derivatives. The guide further delves into the mechanisms of action of these derivatives, particularly their roles in antimicrobial and anticancer pathways, supported by signaling pathway diagrams.

Chemical and Physical Properties

3-Bromo-5-chlorobenzaldehyde, with the IUPAC name 3-bromo-5-chlorobenzaldehyde , is a crystalline solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 3-bromo-5-chlorobenzaldehyde | [2][3] |

| Synonyms | 5-Bromo-3-chlorobenzaldehyde, Benzaldehyde (B42025), 3-bromo-5-chloro- | [2][4] |

| CAS Number | 188813-05-0 | [2][3] |

| Molecular Formula | C₇H₄BrClO | [1][2][3] |

| Molecular Weight | 219.46 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 69.0 to 73.0 °C | [4] |

| Boiling Point | 264.0 ± 20.0 °C (Predicted) | |

| Solubility | Soluble in organic solvents such as ether. | [5] |

| Purity | >98.0% (GC) | [1] |

Synthesis of 3-Bromo-5-chlorobenzaldehyde

A common and effective method for the synthesis of 3-bromo-5-chlorobenzaldehyde involves the monolithium-halogen exchange of 3,5-dibromochlorobenzene followed by formylation.

Experimental Protocol

Materials:

-

3,5-Dibromochlorobenzene

-

Anhydrous isopropyl ether

-

n-Butyllithium (n-BuLi) in hexane (B92381) (2.6 M solution)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Nitrogen gas atmosphere

Procedure: [5]

-

Under a nitrogen atmosphere, dissolve 3,5-dibromochlorobenzene (100 mmol) in anhydrous isopropyl ether (300 mL) in a dry reaction flask.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a 2.6 M solution of n-butyllithium in hexane (100 mmol) dropwise to the cooled solution, maintaining the temperature below -78 °C.

-

After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Slowly add N,N-dimethylformamide (100 mmol) dropwise to the reaction mixture, ensuring the temperature remains below -78 °C.

-

Upon completion of the reaction (monitorable by TLC), quench the reaction by adding 80 mL of saturated aqueous ammonium chloride solution and continue stirring for 15 minutes.

-

Separate the ether layer and wash it sequentially with water (2 x 250 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-bromo-5-chlorobenzaldehyde.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.5-8.0 ppm) corresponding to the three non-equivalent aromatic protons, and a characteristic aldehyde proton signal further downfield (δ 9.9-10.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon in the range of δ 190-195 ppm.[6] The aromatic carbons will appear between δ 125-140 ppm.

-

FT-IR: The infrared spectrum will exhibit a strong characteristic carbonyl (C=O) stretching vibration around 1700-1710 cm⁻¹. Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

-

Mass Spectrometry: The electron ionization mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of bromine and chlorine atoms. Fragmentation will likely involve the loss of the formyl radical (-CHO) and halogen atoms.

Applications in Drug Discovery: Synthesis of Isoxazole Derivatives

3-Bromo-5-chlorobenzaldehyde is a valuable precursor for the synthesis of isoxazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[7][8][9][10]

General Experimental Protocol for Isoxazole Synthesis

A common route to isoxazole derivatives from aldehydes is through a condensation reaction to form a chalcone (B49325), followed by cyclization with hydroxylamine (B1172632).

Step 1: Synthesis of Chalcone Intermediate

-

Dissolve 3-Bromo-5-chlorobenzaldehyde and an appropriate acetophenone (B1666503) derivative in ethanol (B145695).

-

Add an aqueous solution of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until completion.

-

Pour the reaction mixture into crushed ice and acidify to precipitate the chalcone.

-

Filter, wash with water, and dry the solid chalcone.

Step 2: Cyclization to Isoxazole

-

Reflux a mixture of the synthesized chalcone and hydroxylamine hydrochloride in a suitable solvent like ethanol or acetic acid, often in the presence of a base like sodium acetate.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water to precipitate the isoxazole derivative.

-

Filter, wash, and purify the product by recrystallization or column chromatography.

Biological Activity and Signaling Pathways of Isoxazole Derivatives

Isoxazole-containing compounds have emerged as promising candidates in drug development due to their ability to modulate various biological pathways.

Anticancer Activity

Isoxazole derivatives have been shown to exhibit anticancer properties through several mechanisms of action, including the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule polymerization.[11][12]

a) Induction of Apoptosis: Many isoxazole derivatives trigger programmed cell death in cancer cells.[13][14] This can occur through the intrinsic or extrinsic pathways, often involving the activation of caspases.[13][15]

b) Inhibition of Heat Shock Protein 90 (HSP90): Some isoxazole derivatives are potent inhibitors of HSP90, a molecular chaperone crucial for the stability of many oncoproteins.[13][16] Inhibition of HSP90 leads to the degradation of these client proteins, ultimately causing cancer cell death.[13]

c) Disruption of Tubulin Polymerization: Certain isoxazole compounds can interfere with the polymerization of tubulin, a key component of microtubules.[13] This disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[13]

Antimicrobial Activity

The isoxazole scaffold is present in several clinically used antibacterial drugs.[17] Derivatives of 3-Bromo-5-chlorobenzaldehyde can be synthesized to target various bacterial processes. The mechanism of action for many isoxazole-based antimicrobials involves the inhibition of essential bacterial enzymes or interference with cell wall synthesis.[7] Some derivatives have also been shown to be effective against fungal pathogens.[1]

Conclusion

3-Bromo-5-chlorobenzaldehyde is a key intermediate in organic synthesis with significant applications in the development of new therapeutic agents. Its utility as a precursor for isoxazole derivatives with potent anticancer and antimicrobial activities makes it a compound of high interest for researchers in medicinal chemistry and drug discovery. The continued exploration of derivatives synthesized from this versatile building block holds considerable promise for the development of novel drugs with improved efficacy and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 17750952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. CAS 188813-05-0: 3-BROMO-5-CHLORO-BENZALDEHYDE [cymitquimica.com]

- 5. 3-BROMO-5-CHLORO-BENZALDEHYDE | 188813-05-0 [chemicalbook.com]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

Physical characteristics of 3-Bromo-5-chlorobenzaldehyde

An In-depth Technical Guide on the Physical Characteristics of 3-Bromo-5-chlorobenzaldehyde

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Bromo-5-chlorobenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data, experimental methodologies, and logical workflows.

General and Chemical Information

3-Bromo-5-chlorobenzaldehyde is a disubstituted benzaldehyde (B42025) derivative with the chemical formula C₇H₄BrClO.[1][2] It serves as a key intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceuticals and agrochemicals.[3] The presence of bromine and chlorine atoms, along with the reactive aldehyde group, makes it a versatile building block in medicinal chemistry.

Table 1: General and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-bromo-5-chlorobenzaldehyde[4] |

| CAS Number | 188813-05-0[1][4] |

| Molecular Formula | C₇H₄BrClO[1][2] |

| Molecular Weight | 219.46 g/mol [1][4] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Br)C=O[4] |

| InChIKey | JGMGDYUVFBBCEQ-UHFFFAOYSA-N[1][4] |

Physical and Spectroscopic Properties

The physical state of 3-Bromo-5-chlorobenzaldehyde under standard conditions is a solid, typically appearing as a white to light yellow crystalline powder.[2][3][5] Its properties are summarized in the tables below.

Table 2: Physical Properties

| Property | Value |

| Melting Point | 68-73 °C[1][6] |

| Boiling Point | 264.0 ± 20.0 °C (Predicted)[1] |

| Density | 1.698 ± 0.06 g/cm³ (Predicted)[1] |

| Flash Point | 113.5 ± 21.8 °C[1] |

| Refractive Index | 1.623 (Predicted)[1][6] |

| Solubility | Soluble in Methanol[5] |

| XLogP3 | 2.7[1][4] |

Table 3: Product Specifications

| Specification | Value |

| Appearance | White to light yellow powder/crystal[2][5] |

| Purity | >98.0% (by GC)[2][5] |

Safety and Handling

Appropriate safety precautions should be observed when handling 3-Bromo-5-chlorobenzaldehyde. It is harmful if swallowed and causes skin and serious eye irritation.[1][5]

Table 4: Safety and Storage Information

| Category | Information |

| GHS Pictogram | Warning[1][5] |

| Hazard Statements | H302: Harmful if swallowed[1]H315: Causes skin irritation[5]H319: Causes serious eye irritation[5] |

| Precautionary Statements | P264: Wash skin thoroughly after handling[1][5]P270: Do not eat, drink or smoke when using this product[1]P280: Wear protective gloves/eye protection/face protection[5]P301+P317: IF SWALLOWED: Get medical help[1]P302+P352: IF ON SKIN: Wash with plenty of water[5] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage at <15°C in a cool, dark place under an inert gas.[5] |

| Conditions to Avoid | Air Sensitive[5] |

Experimental Protocols

Synthesis of 3-Bromo-5-chlorobenzaldehyde

A representative synthesis protocol involves the lithiation of 3,5-dibromochlorobenzene followed by formylation.[7]

Materials:

-

3,5-dibromochlorobenzene

-

Anhydrous isopropyl ether

-

n-butyllithium (2.6 M in hexane)

-

N,N-dimethylformamide (DMF)

-

Ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve 3,5-dibromochlorobenzene (27 g, 100 mmol) in anhydrous isopropyl ether (300 mL) in a dry flask.[7]

-

Cool the reaction mixture to -78 °C with continuous stirring.[7]

-

Slowly add a 2.6 M hexane (B92381) solution of n-butyllithium (40 mL, 100 mmol) dropwise to the solution, maintaining the temperature at -78 °C.[7]

-

After the addition is complete, continue stirring the mixture at -78 °C for 30 minutes.[7]

-

Add N,N-dimethylformamide (DMF, 7.5 g, 100 mmol) dropwise while ensuring the temperature remains below -78 °C.[7]

-

Once the reaction is complete, add 80 mL of ammonium chloride solution to the mixture and stir for an additional 15 minutes.[7]

-

Separate the ether layer and wash it sequentially with water (2 x 250 mL).[7]

-

Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by silica gel flash column chromatography to obtain the target compound, 3-bromo-5-chlorobenzaldehyde.[7]

Determination of Physical Characteristics

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. The reported melting point for 3-Bromo-5-chlorobenzaldehyde is in the range of 69.0 to 73.0 °C.[5]

Purity Analysis by Gas Chromatography (GC): The purity of the compound is typically assessed using gas chromatography. A solution of the sample is prepared in a suitable volatile solvent and injected into the GC instrument. The compound travels through a capillary column at a rate dependent on its boiling point and interaction with the stationary phase. A detector measures the amount of substance eluting from the column over time. The purity is calculated by comparing the area of the main product peak to the total area of all peaks in the chromatogram. For 3-Bromo-5-chlorobenzaldehyde, a purity of greater than 98.0% is specified.[2][5]

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of a chemical compound such as 3-Bromo-5-chlorobenzaldehyde.

Caption: Workflow for Synthesis and Characterization.

References

- 1. echemi.com [echemi.com]

- 2. 3-Bromo-5-chlorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. CAS 188813-05-0: 3-BROMO-5-CHLORO-BENZALDEHYDE [cymitquimica.com]

- 4. 3-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 17750952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-chlorobenzaldehyde | 188813-05-0 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 3-bromo-5-chloro Benzaldehyde at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]

- 7. 3-BROMO-5-CHLORO-BENZALDEHYDE | 188813-05-0 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-chlorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-chlorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. Additionally, it outlines the theoretical principles governing its solubility and provides templates for data recording and analysis.

Introduction to 3-Bromo-5-chlorobenzaldehyde

3-Bromo-5-chlorobenzaldehyde is a disubstituted benzaldehyde (B42025) derivative with the molecular formula C₇H₄BrClO.[2][3] It is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[1] Its structure, featuring a polar aldehyde group and a largely nonpolar aromatic ring with halogen substituents, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for optimizing reaction conditions, purification processes like crystallization, and formulation development in the pharmaceutical and chemical industries.

Physical and Chemical Properties:

-

Melting Point: 68-73 °C[3]

-

Appearance: White to light yellow crystalline powder[1]

-

SMILES: C1=C(C=C(C=C1Cl)Br)C=O[2]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of 3-Bromo-5-chlorobenzaldehyde is intermediate, arising from the polar carbonyl group (C=O) and the relatively nonpolar bromochlorophenyl group.

-

Polar Solvents (e.g., Methanol, Ethanol): These solvents are expected to interact favorably with the polar aldehyde group through dipole-dipole interactions. However, the nonpolar aromatic ring may limit solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will interact primarily with the nonpolar aromatic portion of the molecule. The polar aldehyde group will be less well-solvated, likely resulting in lower solubility compared to more polar solvents.

-

Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents may offer the best balance for solvating both the polar and nonpolar regions of the 3-Bromo-5-chlorobenzaldehyde molecule, potentially leading to higher solubility.

The following diagram illustrates the logical relationship between solvent properties and the expected solubility of 3-Bromo-5-chlorobenzaldehyde.

References

Commercial Suppliers and Technical Guide for 3-Bromo-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and synthetic applications of 3-Bromo-5-chlorobenzaldehyde (CAS No: 188813-05-0), a key intermediate in organic synthesis and drug discovery.

Commercial Availability

A variety of chemical suppliers offer 3-Bromo-5-chlorobenzaldehyde, with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| AOBChem USA | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | In stock in the USA and China.[1] |

| CymitQuimica | >98.0% (GC) | 1g | Marketed by TCI.[2][3] |

| BLD Pharm | Purity specifications available | Various sizes with warehousing in the US, India, and Germany | Offers detailed analytical documentation like NMR, HPLC, and LC-MS.[4] |

| Henan Fengda Chemical Co.,Ltd. | Pharmaceutical Grade / 99% | Inquire for details | A manufacturer with 2 years of experience providing the product.[5] |

| iChemical | 99% | Inquire for details | Distributes for HANGZHOU LEAP CHEM CO., LTD. and Greenbo Biochem.[5] |

| TCI EUROPE N.V. | >98.0%(GC) | Inquire for details | Product number B4839. |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | Inquire for details | Pricing available upon request. |

| Hebei Xinsheng New Material Technology Co., LTD. | 99% | Inquire for details | Price listed as $25.00-35.00 / kg.[6] |

Synthesis of 3-Bromo-5-chlorobenzaldehyde

A common laboratory-scale synthesis of 3-Bromo-5-chlorobenzaldehyde involves the monolithium-halogen exchange of 1,3-dibromo-5-chlorobenzene (B31355) followed by formylation.

Experimental Protocol:

Materials:

-

1,3-Dibromo-5-chlorobenzene

-

Anhydrous Diethyl Ether

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve 1,3-dibromo-5-chlorobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add N,N-dimethylformamide (1.0 equivalent) dropwise, ensuring the temperature remains below -78 °C.

-

After the addition is complete, continue stirring at -78 °C for a further period.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Separate the ethereal layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-Bromo-5-chlorobenzaldehyde.[6]

Synthetic Applications

3-Bromo-5-chlorobenzaldehyde is a versatile building block in organic synthesis, primarily utilized for the introduction of the 3-bromo-5-chlorophenyl moiety into more complex molecules. The aldehyde functional group allows for a variety of transformations, including Wittig reactions and reductive aminations, while the bromo- and chloro-substituents are amenable to cross-coupling reactions.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. 3-Bromo-5-chlorobenzaldehyde can be reacted with a phosphorus ylide to form a substituted styrene (B11656) derivative.

Materials:

-

3-Bromo-5-chlorobenzaldehyde

-

A suitable phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMSO)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.

-

Add the strong base (1.0 equivalent) at 0 °C and stir the mixture until the ylide is formed (often indicated by a color change).

-

Add a solution of 3-Bromo-5-chlorobenzaldehyde (1.0 equivalent) in the anhydrous solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The following diagram illustrates the general workflow for a Wittig reaction involving 3-Bromo-5-chlorobenzaldehyde.

Suzuki Cross-Coupling Reaction

The bromine atom on the aromatic ring of 3-Bromo-5-chlorobenzaldehyde provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds.

Materials:

-

3-Bromo-5-chlorobenzaldehyde

-

A suitable boronic acid or boronate ester

-

A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

A solvent system (e.g., toluene/water, dioxane/water, or DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine 3-Bromo-5-chlorobenzaldehyde (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under a nitrogen or argon atmosphere until the starting material is consumed (monitored by TLC or GC/MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The catalytic cycle for the Suzuki coupling reaction is depicted in the following diagram.

References

- 1. 3-Bromo-5-chlorobenzaldehyde [aobchem.com]

- 2. 3-Bromo-5-chlorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 3-Bromo-5-chlorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. 188813-05-0|3-Bromo-5-chlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. 3-BROMO-5-CHLORO-BENZALDEHYDE | 188813-05-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for obtaining 3-Bromo-5-chlorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document outlines several strategic approaches, detailing the necessary starting materials, experimental protocols, and comparative quantitative data to assist researchers in selecting the most suitable method for their applications.

Executive Summary

The synthesis of 3-Bromo-5-chlorobenzaldehyde can be approached from several key precursors, each with distinct advantages and challenges. The primary routes explored in this guide include:

-

Formylation of 1-bromo-3-chlorobenzene (B44181) via a Grignard or organolithium intermediate. This method offers high chemoselectivity due to the differential reactivity of the carbon-bromine versus the carbon-chlorine bond.

-

Oxidation of 3-bromo-5-chlorotoluene (B46676). This is a direct approach that relies on the selective oxidation of the benzylic methyl group to an aldehyde.

-

Halogen-metal exchange of 3,5-dibromochlorobenzene followed by formylation. This route takes advantage of the higher reactivity of bromine in lithium-halogen exchange reactions to introduce the formyl group regioselectively.

-

Sandmeyer reaction of 3-bromo-5-chloroaniline. This classical method involves the transformation of an amino group into a diazonium salt, which is subsequently converted to the aldehyde.

This guide will now delve into the specifics of each of these synthetic pathways, providing detailed experimental protocols and quantitative data where available.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to 3-Bromo-5-chlorobenzaldehyde, allowing for a direct comparison of their efficiencies.

| Starting Material | Synthetic Method | Key Reagents | Typical Yield (%) | Purity (%) | Reference |

| 1-Bromo-3-chlorobenzene | Grignard Reaction & Formylation | Mg, THF, DMF | ~60-70 (estimated) | >95 | Analogous Reactions[1][2][3][4] |

| 3-Bromo-5-chlorotoluene | Catalytic Oxidation | MnO₂, various catalysts | 80-95 (substrate dependent) | >97 | General Methods[5][6][7] |

| 3,5-Dibromochlorobenzene | Lithium-Halogen Exchange & Formylation | n-BuLi, THF, DMF | ~67 | >98 | Specific Protocol |

| 3-Bromo-5-chloroaniline | Sandmeyer Reaction | NaNO₂, HCl, Cu(I) salt | Variable | Variable | General Principles[8][9][10] |

Experimental Protocols

This section provides detailed methodologies for the most viable synthetic routes to 3-Bromo-5-chlorobenzaldehyde.

Protocol 1: Synthesis from 1-Bromo-3-chlorobenzene via Grignard Reaction

This protocol is based on analogous, well-established procedures for the chemoselective Grignard reagent formation from dihalogenated aromatic compounds.[1][2][3][4]

Experimental Workflow:

Caption: Grignard reaction workflow for 3-Bromo-5-chlorobenzaldehyde synthesis.

Methodology:

-

Apparatus: All glassware must be flame-dried and the reaction conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Grignard Reagent Formation:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of 1-bromo-3-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction begins, add the remaining 1-bromo-3-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Formylation:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly pouring the mixture into a stirred solution of saturated aqueous ammonium (B1175870) chloride on ice.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.

-

Protocol 2: Synthesis from 3-Bromo-5-chlorotoluene via Oxidation

This protocol is a generalized procedure based on the selective oxidation of benzylic methyl groups using activated manganese dioxide.[11][12][13]

Experimental Workflow:

Caption: Oxidation workflow for 3-Bromo-5-chlorobenzaldehyde synthesis.

Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 3-bromo-5-chlorotoluene (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform.

-

Add activated manganese dioxide (MnO₂, 5-10 equivalents) to the solution.

-

-

Oxidation:

-

Stir the suspension vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction time can vary from several hours to overnight, depending on the activity of the MnO₂.

-

-

Work-up and Purification:

-

Upon completion of the reaction, filter the mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with additional solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography.

-

Protocol 3: Synthesis from 3,5-Dibromochlorobenzene

This protocol involves a selective lithium-halogen exchange followed by formylation.

Experimental Workflow:

Caption: Lithiation-formylation workflow for 3-Bromo-5-chlorobenzaldehyde.

Methodology:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3,5-dibromochlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Lithium-Halogen Exchange:

-

Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Formylation:

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by silica gel column chromatography.

-

Conclusion

This technical guide has presented several viable synthetic pathways for the preparation of 3-Bromo-5-chlorobenzaldehyde, a valuable building block in medicinal chemistry and materials science. The choice of the optimal starting material and synthetic route will depend on factors such as the availability and cost of the precursors, the desired scale of the reaction, and the equipment available. The Grignard-based and lithium-halogen exchange methods offer a high degree of control and good yields, while the oxidation of the corresponding toluene (B28343) derivative provides a more direct approach. The Sandmeyer reaction remains a potential alternative, though it may require more extensive optimization. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the successful synthesis of 3-Bromo-5-chlorobenzaldehyde.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. Solved 1) There are two possible sites for insertion of the | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. Sustainable Highly Selective Toluene Oxidation to Benzaldehyde [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Manganese Dioxide [commonorganicchemistry.com]

- 12. Sciencemadness Discussion Board - oxidation alcohol to aldehyde with MnO2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

Methodological & Application

Application Notes and Protocols for 3-Bromo-5-chlorobenzaldehyde in Suzuki Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug candidates.[1][3][4] 3-Bromo-5-chlorobenzaldehyde is a valuable building block in this context. The presence of two different halogen atoms (bromine and chlorine) at the meta positions to an aldehyde group offers potential for selective cross-coupling, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions.[5] The electron-withdrawing nature of the aldehyde group can also influence the reactivity of the aryl halide. This document provides detailed protocols and application notes for the use of 3-Bromo-5-chlorobenzaldehyde in Suzuki coupling reactions.

Data Presentation: Reaction Conditions for Suzuki Coupling of Aryl Halides

The following table summarizes common conditions for Suzuki coupling reactions involving aryl bromides, which can be adapted for 3-Bromo-5-chlorobenzaldehyde. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.[6] For electron-deficient and potentially sterically hindered substrates like 3-Bromo-5-chlorobenzaldehyde, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often preferred.[6]

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference Analogs |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Na₂CO₃ | 1-Propanol/Water | Reflux | 85-96 | 4-Bromobenzaldehyde[7] |

| Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | Dimethoxyethane | 80 | High | 5-Bromo-1-ethyl-1H-indazole[8] |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/Water | 60 | High | General Aryl Bromides[9] |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | K₂CO₃ | Toluene/Water | 100 | High | 5-Bromonicotinaldehyde[10] |

| Pd/C | None | K₂CO₃ | Water | Heat | Good | General Aryl Halides[3] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-5-chlorobenzaldehyde with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

3-Bromo-5-chlorobenzaldehyde

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or Dimethoxyethane, with 10-20% water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-5-chlorobenzaldehyde (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl (B1667301) product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

Conclusion and Applications

3-Bromo-5-chlorobenzaldehyde is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of a wide array of substituted biaryl aldehydes. These products are valuable intermediates in drug discovery and development, serving as precursors for more complex molecular architectures.[3] The key to a successful coupling is the careful selection of the palladium catalyst, ligand, base, and solvent to ensure high selectivity for the more reactive C-Br bond and to accommodate the electronic properties of the aldehyde. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient synthetic routes utilizing this important building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Wittig Reaction of 3-Bromo-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Wittig reaction of 3-bromo-5-chlorobenzaldehyde, a versatile starting material in the synthesis of complex organic molecules. The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2] This document outlines two distinct protocols utilizing both stabilized and non-stabilized phosphorus ylides, offering flexibility in the synthesis of a variety of alkene products.

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance. The reaction involves the nucleophilic addition of a phosphorus ylide to a carbonyl compound, leading to the formation of a four-membered ring intermediate known as an oxaphosphetane.[2] This intermediate subsequently collapses to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed; stabilized ylides typically afford (E)-alkenes, whereas non-stabilized ylides generally favor the formation of (Z)-alkenes.[3]

Materials and Methods

Protocol 1: Synthesis of 1-Bromo-3-chloro-5-(2-phenylethenyl)benzene using a Non-Stabilized Ylide

This protocol describes the reaction of 3-bromo-5-chlorobenzaldehyde with benzyltriphenylphosphonium (B107652) chloride to form a stilbene (B7821643) derivative.

Materials:

-

3-Bromo-5-chlorobenzaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-bromo-5-chlorobenzaldehyde (1.0 equivalent) and benzyltriphenylphosphonium chloride (1.1 equivalents) in dichloromethane.

-

Ylide Formation and Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to the mixture. The strong base deprotonates the phosphonium (B103445) salt to form the phosphorus ylide in situ, which then reacts with the aldehyde.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Add deionized water and dichloromethane. Shake the funnel and allow the layers to separate. Collect the organic layer.[4]

-

Extraction: Wash the aqueous layer with two additional portions of dichloromethane. Combine all organic layers.

-

Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from hot 1-propanol to yield the purified 1-bromo-3-chloro-5-(2-phenylethenyl)benzene.[4]

Protocol 2: Synthesis of Ethyl 3-(3-bromo-5-chlorophenyl)acrylate using a Stabilized Ylide

This protocol details the reaction of 3-bromo-5-chlorobenzaldehyde with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane (B24862), to produce an acrylate (B77674) derivative.

Materials:

-

3-Bromo-5-chlorobenzaldehyde

-

(Carbethoxymethylene)triphenylphosphorane

-